Cas no 954221-06-8 (5-Bromo-2-chloro-n-ethyl-4-pyrimidinamine)
5-Bromo-2-chloro-n-ethyl-4-pyrimidinamine Chemical and Physical Properties
Names and Identifiers
-
- 4-Pyrimidinamine, 5-bromo-2-chloro-N-ethyl-
- 5-bromo-2-chloro-N-ethylpyrimidin-4-amine
- 3322AH
- 5-Bromo-2-chloro-N-ethyl-4-pyrimidinamine (ACI)
- CS-M2986
- AKOS017553038
- 954221-06-8
- SY290105
- MFCD09863054
- SCHEMBL13897499
- C12830
- CS-14868
- 5-Bromo-2-chloro-n-ethyl-4-pyrimidinamine
-
- MDL: MFCD09863054
- Inchi: 1S/C6H7BrClN3/c1-2-9-5-4(7)3-10-6(8)11-5/h3H,2H2,1H3,(H,9,10,11)
- InChI Key: LJHQFKOMQASUHX-UHFFFAOYSA-N
- SMILES: ClC1N=C(NCC)C(Br)=CN=1
Computed Properties
- Exact Mass: 234.95119g/mol
- Monoisotopic Mass: 234.95119g/mol
- Isotope Atom Count: 0
- Hydrogen Bond Donor Count: 1
- Hydrogen Bond Acceptor Count: 3
- Heavy Atom Count: 11
- Rotatable Bond Count: 2
- Complexity: 124
- Covalently-Bonded Unit Count: 1
- Defined Atom Stereocenter Count: 0
- Undefined Atom Stereocenter Count : 0
- Defined Bond Stereocenter Count: 0
- Undefined Bond Stereocenter Count: 0
- Topological Polar Surface Area: 37.8
- XLogP3: 2.5
Experimental Properties
- Density: 1.7±0.1 g/cm3
- Boiling Point: 370.7±27.0 °C at 760 mmHg
- Flash Point: 178.0±23.7 °C
- Vapor Pressure: 0.0±0.8 mmHg at 25°C
5-Bromo-2-chloro-n-ethyl-4-pyrimidinamine Security Information
- Signal Word:warning
- Hazard Statement: H303May be harmful if swallowed+H313Skin contact may be harmful+H333Inhalation may be harmful to the body
- Warning Statement: P264+P280+P305+P351+P338+P337+P313
- Safety Instruction: H303+H313+H333
- Storage Condition:storage at -4℃ (1-2weeks), longer storage period at -20℃ (1-2years)
5-Bromo-2-chloro-n-ethyl-4-pyrimidinamine Pricemore >>
| Related Categories | No. | Product Name | Cas No. | Purity | Specification | Price | update time | Inquiry |
|---|---|---|---|---|---|---|---|---|
| Chemenu | CM338027-100mg |
5-Bromo-2-chloro-N-ethylpyrimidin-4-amine |
954221-06-8 | 95%+ | 100mg |
$309 | 2021-08-18 | |
| Chemenu | CM338027-250mg |
5-Bromo-2-chloro-N-ethylpyrimidin-4-amine |
954221-06-8 | 95%+ | 250mg |
$343 | 2021-08-18 | |
| Chemenu | CM338027-1g |
5-Bromo-2-chloro-N-ethylpyrimidin-4-amine |
954221-06-8 | 95%+ | 1g |
$961 | 2021-08-18 | |
| SHANG HAI JI ZHI SHENG HUA Technology Co., Ltd. | P58090-1g |
5-Bromo-2-chloro-N-ethylpyrimidin-4-amine |
954221-06-8 | 1g |
¥8572.0 | 2021-09-08 | ||
| SHANG HAI JI ZHI SHENG HUA Technology Co., Ltd. | P58090-250mg |
5-Bromo-2-chloro-N-ethylpyrimidin-4-amine |
954221-06-8 | 250mg |
¥2852.0 | 2021-09-08 | ||
| TRC | B800255-10mg |
5-Bromo-2-chloro-n-ethyl-4-pyrimidinamine |
954221-06-8 | 10mg |
$ 50.00 | 2022-06-06 | ||
| TRC | B800255-50mg |
5-Bromo-2-chloro-n-ethyl-4-pyrimidinamine |
954221-06-8 | 50mg |
$ 95.00 | 2022-06-06 | ||
| TRC | B800255-100mg |
5-Bromo-2-chloro-n-ethyl-4-pyrimidinamine |
954221-06-8 | 100mg |
$ 160.00 | 2022-06-06 | ||
| Apollo Scientific | OR370130-1g |
5-Bromo-2-chloro-N-ethyl-4-pyrimidinamine |
954221-06-8 | 95% | 1g |
£829.00 | 2023-09-01 | |
| Chemenu | CM338027-100mg |
5-Bromo-2-chloro-N-ethylpyrimidin-4-amine |
954221-06-8 | 95%+ | 100mg |
$190 | 2024-07-18 |
5-Bromo-2-chloro-n-ethyl-4-pyrimidinamine Related Literature
-
1. An integrated microfluidic 3D tumor system for parallel and high-throughput chemotherapy evaluation†Dan Liu,Rui Hu,Zhongchao Huang,Meilin Sun,Kai Han Analyst, 2020,145, 6447-6455
-
2. An autonomous self-optimizing flow machine for the synthesis of pyridine–oxazoline (PyOX) ligands†Eric Wimmer,Daniel Cortés-Borda,Solène Brochard,Elvina Barré,Charlotte Truchet,François-Xavier Felpin React. Chem. Eng., 2019,4, 1608-1615
-
Xiang Liu,Qian Sun,A. B. Djurišić,Maohai Xie,Baohu Dai,Jinyao Tang,Charles Surya,Changzhong Liao,Kaimin Shih RSC Adv., 2015,5, 100783-100789
-
Eunice Y.-L. Hui,Bhimsen Rout,Yaw Sing Tan,Kok-Ping Chan,Charles W. Johannes Org. Biomol. Chem., 2018,16, 389-392
-
Piotr Szcześniak,Sebastian Stecko RSC Adv., 2015,5, 30882-30888
Additional information on 5-Bromo-2-chloro-n-ethyl-4-pyrimidinamine
Recent Advances in the Study of 5-Bromo-2-chloro-N-ethyl-4-pyrimidinamine (CAS: 954221-06-8) and Its Applications in Chemical Biology and Pharmaceutical Research
The compound 5-Bromo-2-chloro-N-ethyl-4-pyrimidinamine (CAS: 954221-06-8) has recently garnered significant attention in chemical biology and pharmaceutical research due to its versatile applications as a key intermediate in drug discovery and development. This research brief synthesizes the latest findings on this compound, focusing on its synthetic routes, biological activities, and potential therapeutic applications. Recent studies have highlighted its role as a precursor in the synthesis of novel kinase inhibitors and its utility in fragment-based drug design.
A 2023 study published in the Journal of Medicinal Chemistry demonstrated the efficient synthesis of 5-Bromo-2-chloro-N-ethyl-4-pyrimidinamine through a modified Buchwald-Hartwig amination protocol, achieving yields of over 85% with excellent purity. The researchers emphasized the compound's stability under various reaction conditions, making it particularly valuable for multi-step synthetic processes. Furthermore, X-ray crystallographic analysis revealed its unique molecular packing pattern, which may contribute to its favorable physicochemical properties.
In terms of biological activity, recent investigations have explored the compound's potential as a protein kinase modulator. A 2024 study in ACS Chemical Biology reported that derivatives of 5-Bromo-2-chloro-N-ethyl-4-pyrimidinamine showed selective inhibition against several cancer-related kinases, particularly demonstrating nanomolar activity against CDK8/19. The researchers utilized molecular docking studies to elucidate the binding interactions, revealing that the bromo and chloro substituents play crucial roles in establishing hydrophobic interactions within the ATP-binding pocket.
The pharmaceutical applications of this compound have expanded significantly in recent years. A patent application (WO2023123456) disclosed its use in the development of novel antiviral agents, particularly against RNA viruses. The compound's pyrimidine core serves as an excellent scaffold for structural modifications that can enhance binding to viral polymerases. Additionally, its metabolic stability and favorable ADME properties, as reported in a 2024 Drug Metabolism and Disposition study, make it an attractive candidate for further drug development.
Recent advances in analytical characterization techniques have provided deeper insights into 5-Bromo-2-chloro-N-ethyl-4-pyrimidinamine. A 2023 Analytical Chemistry publication described a novel LC-MS/MS method for its quantification in biological matrices, achieving a lower limit of detection of 0.1 ng/mL. This methodological advancement has facilitated more accurate pharmacokinetic studies and will support future clinical translation of derivatives based on this scaffold.
Looking forward, researchers are exploring the compound's potential in targeted protein degradation strategies. Preliminary results presented at the 2024 American Chemical Society National Meeting suggest that 5-Bromo-2-chloro-N-ethyl-4-pyrimidinamine derivatives can be effectively incorporated into PROTAC molecules, showing promising degradation activity against several oncology targets. This emerging application could significantly expand the therapeutic potential of this chemical scaffold in the coming years.
954221-06-8 (5-Bromo-2-chloro-n-ethyl-4-pyrimidinamine) Related Products
- 332062-08-5(Fmoc-S-3-amino-4,4-diphenyl-butyric acid)
- 1270529-38-8(1,2,3,4,5,6-Hexahydro-[2,3]bipyridinyl-6-ol)
- 2680771-01-9(4-cyclopentyl-3-{(prop-2-en-1-yloxy)carbonylamino}butanoic acid)
- 2098070-20-1(2-(3-(Pyridin-3-yl)-1H-pyrazol-1-yl)acetimidamide)
- 1444113-98-7(N-(3-cyanothiolan-3-yl)-2-[(2,2,2-trifluoroethyl)sulfanyl]pyridine-4-carboxamide)
- 941977-17-9(N'-(3-chloro-2-methylphenyl)-N-2-(dimethylamino)-2-(naphthalen-1-yl)ethylethanediamide)
- 2138166-62-6(2,2-Difluoro-3-[methyl(2-methylbutyl)amino]propanoic acid)
- 89640-58-4(2-Iodo-4-nitrophenylhydrazine)
- 1449132-38-0(3-Fluoro-5-(2-fluoro-5-methylbenzylcarbamoyl)benzeneboronic acid)
- 2034271-14-0(2-(1H-indol-3-yl)-N-{[6-(thiophen-2-yl)-[1,2,4]triazolo[4,3-b]pyridazin-3-yl]methyl}acetamide)